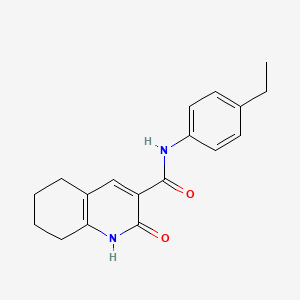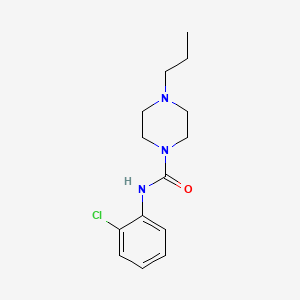![molecular formula C17H11BrN4 B5405904 3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5405904.png)
3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research. In
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of various enzymes. It has been found to inhibit protein kinase by binding to the ATP-binding site of the enzyme. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. It also inhibits glycogen synthase kinase, which is involved in the regulation of glucose metabolism. The inhibition of glycogen synthase kinase leads to the activation of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target enzyme. The inhibition of protein kinase and glycogen synthase kinase leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. It also activates the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it has been found to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential applications in medicinal chemistry. It has shown promising results in inhibiting various enzymes and has potential applications in cancer treatment and glucose metabolism regulation. However, one of the limitations is the yield of the compound, which varies depending on the synthesis method used.
Direcciones Futuras
There are several future directions for the research on 3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. One of the directions is to explore its potential applications in other diseases such as diabetes and neurodegenerative diseases. Another direction is to optimize the synthesis method to increase the yield of the compound. Additionally, the mechanism of action of the compound can be further studied to understand its effects on various enzymes and pathways.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been achieved using various methods. One of the commonly used methods involves the reaction of 3-amino-5-bromo-4-phenylpyrazole with 3-bromopyridine in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-amino-5-bromo-4-phenylpyrazole with 3-chloropyridine in the presence of a palladium catalyst. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has shown potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes such as protein kinase, cyclin-dependent kinase, and glycogen synthase kinase. This compound has also been found to have anticancer properties and has been tested against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to have anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4/c18-14-5-3-12(4-6-14)15-11-21-22-16(7-9-20-17(15)22)13-2-1-8-19-10-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNTUBXHWKPCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5405828.png)

![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B5405842.png)

![2-[(2,6-dichlorobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5405852.png)



![N-(2-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5405861.png)

![(2R*,3S*,6R*)-5-(1-benzofuran-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405896.png)
![2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5405912.png)
![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B5405918.png)

